molecular formula C10H16O4 B13181702 Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate CAS No. 115996-47-9

Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13181702
CAS No.: 115996-47-9
M. Wt: 200.23 g/mol
InChI Key: WJSLVMRGFCZPDB-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is known for its unique spirocyclic structure, which consists of a dioxaspiro ring system fused with a carboxylate ester group. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 5,5-dimethyl-1,3-dioxane-2-one with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate spirocyclic compound, which is then esterified to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate stands out due to its specific spirocyclic structure and the presence of both dioxane and carboxylate ester functionalities. This unique combination of features makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

115996-47-9

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-9(2)6-10(4-5-13-9)7(14-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

WJSLVMRGFCZPDB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCO1)C(O2)C(=O)OC)C

Origin of Product

United States

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